Home > Products > Screening Compounds P147170 > 1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine
1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine -

1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine

Catalog Number: EVT-4115665
CAS Number:
Molecular Formula: C15H23N5O2
Molecular Weight: 305.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SCH-417690/Sch-D (1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine)

  • Compound Description: SCH-417690/Sch-D is a potent and selective CCR5 antagonist, exhibiting oral bioavailability in preclinical models. It acts as an HIV-1 inhibitor by preventing viral entry into target cells. []
  • Relevance: This compound, like 1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine, features a central piperazine ring. The piperazine in SCH-417690/Sch-D is further substituted with complex groups, highlighting the versatility of piperazine as a scaffold for developing bioactive molecules. []
  • Compound Description: XB513 is a dual-action compound exhibiting both calcium agonistic and α-1 adrenergic receptor antagonistic properties. It demonstrated positive inotropic effects and improved hemodynamic parameters in animal models of heart failure. []
  • Relevance: XB513 shares the piperazine ring system with 1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine. The presence of a methoxyphenyl substituent on the piperazine in both compounds further underscores their structural similarities. []

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine

  • Compound Description: This compound acts as a mechanism-based inactivator of CYP3A4 and CYP2D6, important enzymes involved in drug metabolism. It forms a protein adduct with CYP2D6, leading to enzyme inactivation. [, ]
  • Relevance: Both this compound and 1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine share a core structure containing a piperazine ring substituted at the 1-position with an aromatic system. The presence of fluorine and pyrimidine moieties in this compound highlights how structural modifications can alter the biological target and activity. [, ]

1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090)

  • Compound Description: GSK163090 displays potent antagonistic activity against 5-HT1A, 5-HT1B, and 5-HT1D receptors, with potential applications as a fast-acting antidepressant and anxiolytic. []
  • Relevance: Similar to 1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine, GSK163090 possesses a piperazine ring system. In GSK163090, the piperazine is linked to a quinoline moiety through an ethyl bridge, demonstrating how extending the linker and incorporating different heterocycles can influence receptor selectivity. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: FR255595 acts as a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. It exhibited neuroprotective effects in in vitro and in vivo models of Parkinson's disease, attributed to its ability to prevent PARP-1 overactivation and subsequent cell death. []
  • Relevance: FR255595 and 1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine both feature a piperazine ring, further highlighting the prevalence of this moiety in biologically active molecules. The presence of a chlorophenyl substituent on the piperazine in FR255595 underscores the common use of halogenated aromatic groups in drug design. []

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Compound Description: NKY-722 is a water-soluble calcium channel antagonist, exhibiting potent vasorelaxant effects in isolated canine arteries. It displayed similar potency to nicardipine and greater potency compared to nifedipine. []
  • Relevance: Similar to 1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine, NKY-722 incorporates a piperazine ring within its structure, emphasizing its importance in medicinal chemistry. The presence of a nitrophenyl group in NKY-722 further demonstrates the shared structural features between the two compounds. []
  • Compound Description: This compound is a 3,4-pyridinedicarboximide derivative that exhibits analgesic activity. The compound's stability in various pH and temperature conditions has been extensively studied. [, , ]
  • Relevance: This compound shares a significant structural similarity with 1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine, as both contain a phenylpiperazine moiety. The detailed kinetic studies on this compound provide valuable insights into the potential degradation pathways of related compounds containing piperazine rings. [, , ]

5-(1-Phenyl-4-piperazinyl)methyl-2-amino-2-oxazoline (COR 3224)

  • Compound Description: COR 3224 is a novel antidepressant drug candidate. Its hydrolysis kinetics and degradation products have been studied using HPLC. []
  • Relevance: Both COR 3224 and 1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine share a key structural feature: a phenylpiperazine moiety. The presence of this shared moiety suggests potential similarities in their pharmacological profiles, although their specific mechanisms of action might differ. []

Properties

Product Name

1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine

IUPAC Name

1-methyl-4-(2-nitro-5-piperazin-1-ylphenyl)piperazine

Molecular Formula

C15H23N5O2

Molecular Weight

305.38 g/mol

InChI

InChI=1S/C15H23N5O2/c1-17-8-10-19(11-9-17)15-12-13(2-3-14(15)20(21)22)18-6-4-16-5-7-18/h2-3,12,16H,4-11H2,1H3

InChI Key

GRPWIUUZNMITRR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.